- Thermal rearrangement of phenyl-substituted ketene ethylene acetals, Heterocycles, 2003, 60(7), 1673-1680
Cas no 956-89-8 (α,α-Diphenyl-γ-butyrolactone)
α,α-Diphenyl-γ-butyrolactone structure
Product Name:α,α-Diphenyl-γ-butyrolactone
α,α-Diphenyl-γ-butyrolactone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,3-Diphenyldihydrofuran-2(3H)-one
- 4,5-Dihydro-3,3-diphenyl-2(3H)-furanone
- 4-Hydroxy-2,2-diphenylbutyric acid gamma-lactone
- 3,3-diphenyloxolan-2-one
- Dihydro-3,3-diphenyl-2(3H)-furanone
- ALPHA,ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE
- 4-Hydroxy-2,2-diphenylbutyric acid lactone
- Butyric acid, 4-hydroxy-2,2-diphenyl-, γ-lactone (7CI, 8CI)
- Dihydro-3,3-diphenyl-2(3H)-furanone (ACI)
- 2,2-Diphenylbutyrolactone
- 3,3-Diphenyltetrahydro-2-furanone
- α,α-Diphenyl-γ-butyrolactone
- MLS001359823
- 2(3H)-Furanone, dihydro-3,3-diphenyl-
- EINECS 213-480-3
- AKOS016009712
- CHEMBL1892419
- 3,3-di(cyclohexa-2,4-dien-1-yl)furan-2-one
- DTXSID00241895
- NCGC00247300-01
- NS00040457
- 1,1-Diphenyl-3-butyrolactone
- SMR001224388
- alpha , alpha -Diphenyl- gamma -butyrolactone
- 956-89-8
- G70370
- alpha,alpha-Diphenyl-?-butyrolactone
- SCHEMBL577105
- HMS3021L04
- DB-057599
- .alpha.,.alpha.-Diphenyl-.gamma.-butyrolactone
- 78A3PV5G74
-
- MDL: MFCD00005393
- Inchi: 1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
- InChI-Schlüssel: IRQJWIUKHLVISG-UHFFFAOYSA-N
- Lächelt: O=C1C(C2C=CC=CC=2)(C2C=CC=CC=2)CCO1
- BRN: 197879
Berechnete Eigenschaften
- Genaue Masse: 238.09900
- Monoisotopenmasse: 238.09938
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 2
- Komplexität: 280
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 3.4
- Topologische Polaroberfläche: 26.3
Experimentelle Eigenschaften
- Farbe/Form: Kristalline Verbindung
- Dichte: 1.2±0.1 g/cm3
- Schmelzpunkt: 77-79 ºC
- Siedepunkt: 411.2±45.0 °C at 760 mmHg
- Flammpunkt: 173.5±26.1 °C
- Brechungsindex: 1.594
- PSA: 26.30000
- LogP: 2.91960
- Löslichkeit: Nicht bestimmt
- Dampfdruck: 0.0±1.0 mmHg at 25°C
α,α-Diphenyl-γ-butyrolactone Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- WGK Deutschland:3
- Sicherheitshinweise: S24/25
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
α,α-Diphenyl-γ-butyrolactone Zolldaten
- HS-CODE:2932209090
- Zolldaten:
China Zollkodex:
2932209090Übersicht:
293220990. Andere Lactone. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
293220990. andere Lactone. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
α,α-Diphenyl-γ-butyrolactone Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196486-100g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 100g |
$443 | 2021-08-05 | |
| TRC | A575558-50mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A575558-100mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A575558-500mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 500mg |
$ 115.00 | 2022-06-08 | ||
| Chemenu | CM196486-25g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 25g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11003476-100g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 100g |
$469 | 2024-07-19 | |
| Chemenu | CM196486-5g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 97% | 5g |
$302 | 2024-07-18 | |
| A2B Chem LLC | AB63593-1g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 98% | 1g |
$238.00 | 2024-04-19 | |
| A2B Chem LLC | AB63593-5g |
3,3-Diphenyldihydrofuran-2(3H)-one |
956-89-8 | 98% | 5g |
$751.00 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X139291A-250mg |
α,α-Diphenyl-γ-butyrolactone |
956-89-8 | 0.97 | 250mg |
¥347.4 | 2024-07-24 |
α,α-Diphenyl-γ-butyrolactone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Benzene ; 600 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Palladium-catalyzed oxidative cyclization of 1,4- and 1,5-diols in 1,2-dichloroethane, Journal of Molecular Catalysis A: Chemical, 1998, 129(2-3), 135-139
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referenz
- The oxidation of alcohols by modified oxochromium(VI)-amine reagents, Organic Reactions (Hoboken, 1998, 53,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Control of product in the reaction of tributyltin ω-haloalkoxide (Bu3SnO(CH2)nX) with diphenylketene, Bulletin of the Chemical Society of Japan, 1986, 59(12), 4000-2
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Changing regioselectivity patterns in metal hydride reductions of unsymmetrically substituted cyclic anhydrides, Canadian Journal of Chemistry, 1983, 61(3), 439-41
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Synthesis of the new antidiarrheal drug-loperamide, Huadong Huagong Xueyuan Xuebao, 1981, (1), 143-6
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Factors influencing regioselectivity in lithium aluminum hydride reduction of unsymmetrical dicarboxylic acids, Journal of Organic Chemistry, 1979, 44(8), 1338-9
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Ethanol ; 2 h, 40 °C
Referenz
- 1,3-Dichloro-5,5-dimethylhydantoin promoted esterification of carboxylic acids under mild conditions, Tetrahedron Letters, 2022, 112,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Tetrapropylammonium hydroxide Solvents: Acetonitrile , Methyl ethyl ketone , Water ; 3 h, 25 °C
Referenz
- A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones, Beilstein Journal of Organic Chemistry, 2021, 17, 2906-2914
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Tungsten hexachloride ; 26 h, rt
1.3 Solvents: Water ; 12 h, rt
1.2 Reagents: Tungsten hexachloride ; 26 h, rt
1.3 Solvents: Water ; 12 h, rt
Referenz
- Decarbonylation of phenylacetic acids by high valent transition metal halides, Dalton Transactions, 2019, 48(17), 5725-5734
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Water
1.2 Reagents: Sodium borohydride Solvents: Methanol
1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol
1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ; overnight, rt
Referenz
- Synthesis of β,β-Disubstituted γ-Butyrolactones by Chemoselective Oxidation of 1,4-Diols and γ-Hydroxy Olefins with RuCl3/NaIO4, Synlett, 2015, 26(5), 661-665
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Synthesis of loperamide hydrochloride, Yiyao Gongye, 1987, 18(10), 442-4
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Reversal of regioselectivity in the reduction of gem-disubstituted cyclic carboxylic acid anhydrides, Journal of the Chemical Society, 1982, (8), 458-9
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: Acetonitrile
Referenz
- Selective oxidations of alcohols by bromine in combination with nickel(II) benzoate, Synthetic Communications, 1980, 10(11), 881-8
α,α-Diphenyl-γ-butyrolactone Raw materials
- 2,2-Diphenylethenone
- 1,4-Butanediol, 2,2-diphenyl-
- 4-Bromo-2,2-diphenylbutyric acid
- 1,3-Dioxolane, 2-(diphenylmethylene)-
- 2,5-Furandione, dihydro-3,3-diphenyl-
- Benzeneacetic acid, α-phenyl-α-2-propen-1-yl-, ethyl ester
- Stannane, tributyl(2-iodoethoxy)-
α,α-Diphenyl-γ-butyrolactone Preparation Products
α,α-Diphenyl-γ-butyrolactone Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:956-89-8)α,α-Diphenyl-γ-butyrolactone
Bestellnummer:A845374
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:05
Preis ($):249.0
Email:sales@amadischem.com
α,α-Diphenyl-γ-butyrolactone Verwandte Literatur
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:956-89-8)α,α-Diphenyl-γ-butyrolactone
Reinheit:99%
Menge:5g
Preis ($):249.0